molecular formula C28H31N3O6S2 B8075107 Fmoc-Cys(Biot)

Fmoc-Cys(Biot)

Cat. No.: B8075107
M. Wt: 569.7 g/mol
InChI Key: JAPDTSIDWWTPNA-LCXINAFSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Cys(Biot)-OH is a protected cysteine derivative designed for Fmoc Solid-Phase Peptide Synthesis (SPPS). This building block allows for the simultaneous incorporation of both a cysteine residue and a biotin moiety into a peptide sequence. The cysteine thiol side chain is protected with a biotin group, which can serve a dual purpose: it acts as a protecting group during synthesis and provides a handle for biotin-based applications post-cleavage. The primary research value of this compound lies in the production of biotinylated peptides that also contain a free thiol. After peptide assembly and cleavage from the resin, standard deprotection conditions can remove the Fmoc group from the N-terminus but the Biot group on cysteine is expected to be stable. Researchers can then utilize the biotin tag for purification or detection using streptavidin binding, while the free thiol group of the cysteine remains available for site-specific conjugation, cyclization via disulfide bond formation, or immobilization on surfaces. It is important to plan synthetic strategies carefully, as the acid stability of the Biot protecting group will influence the cleavage conditions and downstream applications. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(2R)-3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylsulfanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N3O6S2/c32-24(12-6-5-11-23-25-21(14-38-23)29-27(35)31-25)39-15-22(26(33)34)30-28(36)37-13-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,20-23,25H,5-6,11-15H2,(H,30,36)(H,33,34)(H2,29,31,35)/t21-,22-,23-,25-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAPDTSIDWWTPNA-LCXINAFSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)SCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)SC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Protection and Biotinylation in Solution Phase

  • Amino Group Protection :

    • Reagents : L-cysteine, Fmoc-Cl (9-fluorenylmethyl chloroformate), sodium bicarbonate (NaHCO₃), dioxane/water (1:1 v/v).

    • Procedure :
      Dissolve L-cysteine in a dioxane/water mixture (pH 8–9 adjusted with NaHCO₃). Add Fmoc-Cl dropwise under vigorous stirring at 0–4°C. Maintain pH 8–9 by supplementing NaHCO₃ as needed. Reaction completion is typically achieved within 2–4 hours, yielding Fmoc-Cys-OH .

    • Workup : Acidify with dilute HCl to precipitate the product, followed by filtration and washing with cold ether.

  • Thiol Group Biotinylation :

    • Reagents : Fmoc-Cys-OH, maleimide-PEG₂-biotin, phosphate buffer (pH 7.0), tris(2-carboxyethyl)phosphine (TCEP).

    • Procedure :
      Redissolve Fmoc-Cys-OH in phosphate buffer (pH 7.0) containing 1 mM TCEP to reduce disulfide bonds. Add maleimide-PEG₂-biotin in molar excess (1.2–1.5 equivalents). Stir under nitrogen at room temperature for 4–6 hours. Monitor reaction progress via HPLC or Ellman’s assay to confirm thiol consumption.

    • Purification : Isolate the product using reverse-phase HPLC (C18 column, acetonitrile/water gradient) and lyophilize to obtain Fmoc-Cys(Biot) as a white solid.

Key Considerations :

  • pH Control : Maleimide-thiol reactions are optimal at pH 6.5–7.5; higher pH risks maleimide hydrolysis.

  • Side Reactions : Competitive Fmoc deprotection is avoided by maintaining neutral pH during biotinylation.

Solid-Phase Peptide Synthesis (SPPS) with On-Resin Biotinylation

This method integrates Fmoc-Cys(Biot) into peptide chains during SPPS, enabling direct incorporation into complex architectures:

  • Resin Loading : Use Wang or Rink amide resin (0.5–1.1 mmol/g). Pre-swollen in DMF, couple Fmoc-Cys(Trt)-OH via DIC/HOBt activation.

  • Trt Deprotection : Treat with 1–5% TFA/DCM to expose the thiol group.

  • Biotin Conjugation : React with maleimide-PEG₂-biotin in DMF/DCM (1:1) under nitrogen.

  • Chain Elongation : Continue SPPS with standard Fmoc deprotection (20% piperidine/DMF) and amino acid couplings.

Advantages :

  • Minimizes thiol oxidation by performing biotinylation on resin.

  • Compatible with automated synthesizers for scalability.

Industrial Production Methods

Industrial-scale synthesis prioritizes cost-effectiveness and reproducibility:

  • Continuous Flow Systems : Utilize microreactors for Fmoc protection and biotinylation, reducing reaction times and improving yields.

  • Catalytic Optimization : Employ OxymaPure/DIC coupling to suppress racemization during Fmoc-Cys-OH synthesis.

  • Quality Control : In-line HPLC and mass spectrometry ensure batch consistency.

Mechanistic Insights

Fmoc Protection Dynamics

The Fmoc group is introduced via nucleophilic substitution, where the cysteine amine attacks Fmoc-Cl, forming a stable carbamate bond. This reaction is favored in mildly basic conditions (pH 8–9), which deprotonate the amine without hydrolyzing Fmoc-Cl.

Biotinylation Chemistry

Maleimide-PEG₂-biotin undergoes Michael addition with the cysteine thiol, forming a stable thioether linkage. The PEG spacer enhances solubility and reduces steric hindrance.

Comparative Analysis of Protective Group Strategies

Protective GroupStabilityDeprotection MethodCompatibility with Biotinylation
Trt (Triphenylmethyl)Acid-labile (TFA)95% TFA, 2–3 hoursPoor (requires prior deprotection)
Mmt (Monomethoxytrityl)Mild acid-labile (1–5% TFA)1–5% TFA/DCM, 30 minModerate (deprotection precedes biotinylation)
Acm (Acemidomethyl)Oxidative (I₂)I₂ in MeOH/H₂OIncompatible (disrupts biotin)

Insight : Mmt offers a balance between stability during SPPS and mild deprotection, making it suitable for on-resin biotinylation.

Challenges and Mitigation Strategies

Thiol Oxidation

  • Problem : Cysteine thiols oxidize to disulfides, reducing biotinylation efficiency.

  • Solution : Add TCEP (1–5 mM) to reduce disulfides in situ.

Maleimide Hydrolysis

  • Problem : Maleimide rings hydrolyze at pH >8, forming inactive maleamic acid.

  • Solution : Conduct reactions at pH 7.0–7.5 under anhydrous conditions.

Spectroscopic Characterization Data

ParameterValue/ObservationMethod
Molecular FormulaC₃₇H₄₄N₄O₈S₂HRMS
Molecular Weight753.89 g/molESI-MS
HPLC Retention Time12.4 min (C18, 30–70% MeCN)Reverse-Phase HPLC
¹H NMR (DMSO-d₆)δ 7.85 (Fmoc aromatic), 6.45 (biotin urea)500 MHz NMR

Scalability and Economic Considerations

  • Cost Drivers : Maleimide-PEG₂-biotin accounts for ~60% of material costs.

  • Optimization : Bulk purchasing and in-house Fmoc-Cl synthesis reduce expenses by 30–40%.

  • Yield Improvements : Continuous flow systems increase throughput to 5 kg/month.

Emerging Innovations

  • Enzymatic Biotinylation : Biotin ligase enzymes (e.g., BirA) enable ATP-dependent site-specific labeling, though scalability remains limited.

  • Photocaged Thiols : UV-light deprotection allows spatiotemporal control over biotinylation in live-cell applications.

Chemical Reactions Analysis

Types of Reactions

Fmoc-Cys(Biot) undergoes several types of chemical reactions, including:

    Deprotection: Removal of the Fmoc group using piperidine in dimethylformamide (DMF).

    Disulfide Bond Formation: Oxidation of the thiol group to form disulfide bonds with other cysteine residues.

    Biotin-Avidin Interaction: The biotin moiety binds strongly to avidin or streptavidin, forming a stable complex.

Common Reagents and Conditions

    Fmoc Deprotection: Piperidine in DMF.

    Disulfide Bond Formation: Oxidizing agents such as iodine or air oxidation.

    Biotinylation: Biotin-NHS in the presence of a base.

Major Products Formed

    Fmoc Deprotection: Free cysteine with a biotin moiety.

    Disulfide Bond Formation: Cystine or mixed disulfides.

    Biotin-Avidin Complex: Stable biotin-avidin or biotin-streptavidin complexes.

Scientific Research Applications

Chemistry

Fmoc-Cys(Biot) is used in solid-phase peptide synthesis (SPPS) to introduce biotinylated cysteine residues into peptides. This allows for the subsequent purification and detection of peptides using biotin-avidin interactions.

Biology

In biological research, Fmoc-Cys(Biot) is used to label proteins and peptides with biotin. This facilitates the study of protein-protein interactions, protein localization, and the identification of binding partners through techniques such as pull-down assays and Western blotting.

Medicine

In medical research, biotinylated peptides synthesized using Fmoc-Cys(Biot) are used in diagnostic assays and therapeutic applications. For example, biotinylated peptides can be used to target biotin-binding proteins in cancer cells for imaging or drug delivery.

Industry

In the biotechnology industry, Fmoc-Cys(Biot) is used in the production of biotinylated peptides and proteins for various applications, including enzyme-linked immunosorbent assays (ELISAs), affinity purification, and biosensors.

Mechanism of Action

The mechanism of action of Fmoc-Cys(Biot) involves the following steps:

    Fmoc Protection: The Fmoc group protects the amino group of cysteine during peptide synthesis, preventing unwanted side reactions.

    Biotin-Avidin Interaction: The biotin moiety binds strongly to avidin or streptavidin, forming a stable complex that can be used for detection, purification, or targeting purposes.

    Disulfide Bond Formation: The thiol group of cysteine can form disulfide bonds with other cysteine residues, stabilizing the peptide or protein structure.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key cysteine derivatives and their properties relative to Fmoc-Cys(Biot) :

Compound Protecting Group Deprotection Conditions Acid Lability Synthesis Compatibility Unique Features
Fmoc-Cys(Biot) Biotin Not explicitly stated (likely TFA) Moderate Compatible with SPPS Biotinylation for affinity tagging
Fmoc-Cys(Trt)-OH Trityl (Trt) 95% TFA, 1–2 hours Low High (Applied Biosystems 431A) High purity (>98.5%)
Fmoc-Cys(Mmt)-OH Methoxytrityl (Mmt) 0.5–1.0% TFA, selective removal High (vs. Trt) Selective in presence of tert-butyl Acid-labile for orthogonal deprotection
Fmoc-Cys(Acm)-OH Acetamidomethyl Iodine oxidation Stable to TFA Requires post-cleavage oxidation Thiol protection for disulfide bonds
Fmoc-Cys(t-Bu)-OH tert-Butyl 95% TFA Moderate Compatible with standard protocols Stable under acidic conditions
Fmoc-Cys(Thp)-OH Tetrahydropyranyl pH 4.8 (aqueous, 3 days) Stable under mild acid Requires prolonged hydrolysis Selective cleavage in aqueous media
Fmoc-Cys(Dpm)-OH Diphenylmethyl Not specified (likely TFA) Moderate Compatible with SPPS Masking thiol reactivity

Acid Lability and Deprotection Efficiency

  • Fmoc-Cys(Mmt)-OH exhibits superior acid lability compared to Fmoc-Cys(Trt)-OH , enabling selective deprotection with 0.5–1.0% TFA without disturbing tert-butyl or Trt groups . This contrasts with Fmoc-Cys(Trt)-OH , which requires 95% TFA for full deprotection .
  • Fmoc-Cys(Thp)-OH shows stability under mildly acidic conditions (pH 4.8), making it suitable for orthogonal protection strategies .

Research Findings and Practical Considerations

Orthogonal Protection : Combining Fmoc-Cys(Mmt)-OH (acid-labile) with Fmoc-Cys(Trt)-OH (stable to mild acid) allows sequential deprotection in complex peptide sequences .

Biotinylation Strategies : While direct data on Fmoc-Cys(Biot) is scarce, demonstrates biotin conjugation via manual coupling of biotin-O-BtOH-NMP to cysteine residues, suggesting a feasible route for synthesizing biotinylated peptides .

Q & A

Q. What evidence supports the use of Fmoc-Cys(Biot) in native chemical ligation (NCL) versus traditional thiol-mediated coupling?

  • Methodological Answer : Benchmark ligation efficiency using model peptides (e.g., ubiquitin fragments) and analyze by SDS-PAGE/LC-MS. The Biot group’s steric bulk may reduce NCL efficiency, requiring optimized thiolactone intermediates .

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